molecular formula C18H14N4O2 B11038607 N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide

Cat. No.: B11038607
M. Wt: 318.3 g/mol
InChI Key: IFZLAIKTHNQKAX-UHFFFAOYSA-N
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Description

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a fused imidazo[1,2-a]pyrimidine ring system, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

The phenyl group is then attached to the imidazo[1,2-a]pyrimidine core through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions. Finally, the furan-2-carboxamide moiety is introduced through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines. Substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where imidazopyrimidine derivatives have shown efficacy.

    Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity, due to the unique electronic properties of the imidazopyrimidine core.

Mechanism of Action

The mechanism of action of N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazopyrimidine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)furan-2-carboxamide can be compared with other imidazopyrimidine derivatives, such as:

    Zolpidem: A sedative and hypnotic drug used for the treatment of insomnia.

    Saripidem: An anxiolytic and sedative drug.

    Zolimidine: An antiulcer drug.

These compounds share the imidazopyrimidine core but differ in their substituents and specific applications. The unique combination of the furan-2-carboxamide moiety and the phenyl group in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H14N4O2/c1-12-8-9-22-11-15(21-18(22)19-12)13-4-6-14(7-5-13)20-17(23)16-3-2-10-24-16/h2-11H,1H3,(H,20,23)

InChI Key

IFZLAIKTHNQKAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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